Cdk1/2 Inhibitor III, also known as 5-amino-3-{[4-(aminosulfonyl)phenyl]amino}-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide, is a potent and selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1/2). CDK1/2 are key regulators of the cell cycle, and their dysregulation is implicated in various cancers. Cdk1/2 Inhibitor III is primarily utilized in preclinical research to investigate the role of CDK1/2 in cellular processes, particularly cell cycle progression and apoptosis, and to explore its potential as a target for anticancer therapies. [, , , , , , ]
Cdk1/2 Inhibitor III, also known by its chemical name 5-Amino-3-((4-(aminosulfonyl)phenyl)amino)-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide, is a selective inhibitor of cyclin-dependent kinases 1 and 2. This small molecule is primarily utilized in research settings to modulate the activity of these kinases, which play critical roles in cell cycle regulation and various signaling pathways. Cdk1/2 Inhibitor III is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the active site of the kinases.
Cdk1/2 Inhibitor III is sourced from various chemical suppliers and is often used in biochemical assays to study the function of cyclin-dependent kinases. The compound is classified under small molecule inhibitors that target specific protein kinases, particularly those involved in cell cycle progression and cancer biology.
The synthesis of Cdk1/2 Inhibitor III involves several chemical reactions that typically begin with the preparation of a triazole scaffold. The following steps outline a general synthetic route:
The yield of the synthesis can vary depending on the specific conditions employed, but typical yields range from 10% to 30% for multi-step syntheses.
Cdk1/2 Inhibitor III has a complex molecular structure characterized by a triazole core with multiple functional groups that contribute to its biological activity. Its empirical formula is , and its molecular weight is approximately 393.43 g/mol. The structural features include:
The three-dimensional conformation of the molecule can be analyzed using X-ray crystallography or computational modeling to predict its interaction with target proteins.
Cdk1/2 Inhibitor III undergoes several key reactions that are critical for its function:
Experimental data indicate that Cdk1/2 Inhibitor III exhibits micromolar inhibitory concentrations against its targets, demonstrating its efficacy in cellular assays.
The mechanism of action of Cdk1/2 Inhibitor III involves:
Data from various studies indicate that this compound can significantly reduce cellular proliferation rates in cancer cell lines when administered at effective concentrations.
Cdk1/2 Inhibitor III exhibits several important physical and chemical properties:
These properties are crucial for handling and formulation in experimental settings.
Cdk1/2 Inhibitor III has several significant applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: